Isoquinoline-5-carbothioamide

Enzyme Inhibition IMPDH2 Nucleotide Metabolism

Isoquinoline-5-carbothioamide (CAS 885272-56-0) is a heterocyclic building block featuring a thiocarboxamide (-C(=S)NH₂) group at the 5-position of the isoquinoline scaffold. This substitution confers distinct hydrogen-bonding and metal-chelating properties relative to its carboxamide analog, which underpin its utility in medicinal chemistry and coordination chemistry applications.

Molecular Formula C10H8N2S
Molecular Weight 188.25 g/mol
CAS No. 885272-56-0
Cat. No. B1387023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-5-carbothioamide
CAS885272-56-0
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)C(=S)N
InChIInChI=1S/C10H8N2S/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H2,11,13)
InChIKeyDPEOEFCQYUIPSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-5-carbothioamide (CAS 885272-56-0): Core Identity and Physicochemical Baseline for Procurement


Isoquinoline-5-carbothioamide (CAS 885272-56-0) is a heterocyclic building block featuring a thiocarboxamide (-C(=S)NH₂) group at the 5-position of the isoquinoline scaffold. This substitution confers distinct hydrogen-bonding and metal-chelating properties relative to its carboxamide analog, which underpin its utility in medicinal chemistry and coordination chemistry applications [1]. The compound has a molecular formula of C₁₀H₈N₂S and a molecular weight of 188.25 g/mol, with a commercial purity specification typically ≥95% (HPLC) . Its XLogP3 value of 1.6 and topological polar surface area (TPSA) of 71 Ų provide a baseline for solubility and permeability predictions in drug discovery workflows [1].

Isoquinoline-5-carbothioamide vs. Generic Analogs: Why Structural Specificity Is Non-Negotiable in Procurement


In the context of isoquinoline-based research reagents, substitution with a generic carboxamide (e.g., isoquinoline-5-carboxamide) or a differently substituted thiocarboxamide (e.g., isoquinoline-1-carbothioamide) is scientifically invalid due to profound differences in target engagement and physicochemical behavior. The sulfur atom in the thiocarboxamide group of the target compound substantially alters electronic distribution and hydrogen-bonding capacity relative to oxygen [1]. This can directly impact metal chelation efficiency, with the thione form being a softer ligand for transition metals compared to the harder carbonyl oxygen, potentially altering catalytic or inhibitory outcomes in enzyme assays [2]. Furthermore, the specific 5-position regiochemistry on the isoquinoline ring dictates the spatial orientation of the pharmacophore, which is critical for binding pocket complementarity; a shift to the 1-, 3-, or 8-position can abrogate activity entirely [3]. Therefore, procurement must be exact to ensure experimental reproducibility and valid structure-activity relationship (SAR) conclusions.

Isoquinoline-5-carbothioamide Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement


IMPDH2 Enzyme Inhibition: Ki Values for Isoquinoline-5-carbothioamide

Isoquinoline-5-carbothioamide exhibits direct inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis. This activity was quantified in a biochemical assay. Importantly, the compound shows a competitive inhibition profile, distinguishing it from non-competitive or uncompetitive inhibitors in the same chemical space [1].

Enzyme Inhibition IMPDH2 Nucleotide Metabolism

Urease Inhibition: Comparative Potency of Carbothioamide Scaffold vs. Standard Inhibitor

While direct data for the specific 5-carbothioamide isomer is not published, a direct head-to-head study on a closely related series of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues provides high-strength class-level evidence for the scaffold's urease inhibitory potential. Several analogues demonstrated superior potency to the standard urease inhibitor thiourea [1].

Urease Inhibition Antimicrobial Helicobacter pylori

Metal Chelation and Coordination Chemistry: Thiocarboxamide vs. Carboxamide Reactivity

The thiocarboxamide (-C(=S)NH₂) functional group is a softer Lewis base compared to its carboxamide (-C(=O)NH₂) counterpart. This fundamental difference in electronic properties leads to a distinct preference for binding softer metal ions, which is a key differentiator in applications ranging from metal sensing to catalysis [1].

Coordination Chemistry Metal Chelation Catalysis

Calculated Physicochemical Property Profile: XLogP3 and TPSA for Permeability and Solubility Prediction

Computational predictions for isoquinoline-5-carbothioamide provide a baseline for assessing its drug-likeness and differentiating it from analogs with different substitution patterns. Its XLogP3 value of 1.6 suggests a moderate lipophilicity that balances membrane permeability with aqueous solubility, a critical parameter for optimizing absorption and distribution in drug development [1].

Drug Discovery ADME Physicochemical Properties

Isoquinoline-5-carbothioamide Application Scenarios: Evidence-Driven Use Cases for Research and Development


Development of Novel IMPDH2 Inhibitors for Anticancer or Immunosuppressive Therapy

Based on its documented inhibitory activity against IMPDH2 (Ki = 240 nM vs. IMP) [1], Isoquinoline-5-carbothioamide is a rational starting point for medicinal chemistry campaigns targeting nucleotide biosynthesis. Its competitive inhibition profile makes it a valuable tool compound for probing the IMP binding site and for developing more potent derivatives through structure-based drug design.

Design and Synthesis of Transition Metal Complexes for Catalysis or Sensing

The thiocarboxamide moiety's classification as a soft Lewis base makes this compound a strong candidate for designing ligands that selectively coordinate soft metal ions like Pd(II), Pt(II), or Au(I) [2]. This property can be leveraged to create novel catalysts for cross-coupling reactions or to develop selective sensors for environmental or biological monitoring of specific metal species.

Lead Generation for Anti-Ulcer and Antibacterial Agents Targeting Urease

Class-level evidence demonstrates that the 3,4-dihydroisoquinoline carbothioamide scaffold can yield potent urease inhibitors (IC₅₀ as low as 11.2 µM) [3]. This strongly supports the use of Isoquinoline-5-carbothioamide as a core scaffold for synthesizing focused libraries to discover new treatments for H. pylori infection and other urease-dependent pathologies.

Physicochemical Property Modulation in Fragment-Based Drug Discovery (FBDD)

With a low molecular weight (188.25 g/mol), a favorable XLogP3 of 1.6, and a TPSA of 71 Ų [4], Isoquinoline-5-carbothioamide meets the criteria of a 'Rule of Three'-compliant fragment. Its specific property profile allows medicinal chemists to use it as a building block to systematically increase lipophilicity or modulate polarity in a growing lead molecule without drastically exceeding drug-likeness thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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